YM 202074
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Overview
Description
Mechanism of Action
Target of Action
YM 202074, also known as this compound sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .
Mode of Action
This compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, this compound reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of this compound in the mouse brain .
Result of Action
The primary molecular effect of this compound is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, this compound has been found to be neuroprotective in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy
Biochemical Analysis
Biochemical Properties
YM 202074 binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . It inhibits mGluR1-mediated inositol phosphates production in rat cerebellar granule cells .
Cellular Effects
It is known that it inhibits mGluR1-mediated inositol phosphates production, which can influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to an allosteric site of the mGluR1 receptor . This binding inhibits mGluR1-mediated inositol phosphates production .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM 202074 is synthesized through a multi-step process involving the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the cyclohexyl and methoxyethyl groups. The key steps include:
Formation of the thiazolo[3,2-a]benzimidazole core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the cyclohexyl group: This is typically achieved through alkylation reactions using cyclohexyl halides.
Introduction of the methoxyethyl group: This step involves the use of methoxyethyl halides under basic conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and recrystallization .
Chemical Reactions Analysis
Types of Reactions
YM 202074 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyethyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
YM 202074 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the properties and functions of metabotropic glutamate receptors.
Biology: this compound is used in biological studies to investigate its effects on cellular signaling pathways.
Medicine: The compound has shown potential in the treatment of nervous system diseases and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
YM 298198: Another selective antagonist of mGluR1 with similar binding properties.
PF-04531083: A compound with similar neuroprotective effects but different molecular targets.
Uniqueness
YM 202074 is unique due to its high affinity and selectivity for mGluR1, making it a valuable tool for studying the receptor’s role in various diseases. Its neuroprotective effects and potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHEZNVNBKOQJ-VQYXCCSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72N8O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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